2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H11ClFNO3. It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a benzamide moiety.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is topoisomerase II . Topoisomerase II is an enzyme that plays a crucial role in DNA replication, transcription, and repair . It helps to resolve the conformational problems that arise in DNA during these processes .
Mode of Action
This compound interacts with its target, topoisomerase II, by binding to it . This binding is facilitated through hydrogen bonds and π-stacking interactions . The compound can intercalate into DNA, which leads to changes in the DNA structure .
Biochemical Pathways
The compound’s interaction with topoisomerase II affects the normal functioning of the enzyme . Topoisomerase II normally breaks one double-stranded DNA strand, allowing another segment of duplex DNA to pass through the transient breakage before resealing the broken strand . This process helps to resolve DNA knots and tangles . The binding of this compound to topoisomerase ii can inhibit this process .
Result of Action
The binding of this compound to topoisomerase II and its intercalation into DNA can lead to apoptosis in cancer cells . It can also arrest cells in the G2/M phase . These effects can inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions to form the xanthene scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the xanthene moiety can yield hydroxyl derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include hydroxylated xanthenes, substituted benzamides, and various quinone derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light upon excitation.
Medicine: Explored for its potential as an anticancer agent, particularly targeting topoisomerase II and DNA.
Industry: Utilized in the development of advanced materials with specific optical properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: Another compound with similar substituents but a different core structure.
Xanthone derivatives: Compounds with a similar xanthene core but different substituents.
Uniqueness
2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is unique due to its specific combination of a xanthene core and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity make it a compound of significant interest in both research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO3/c21-15-6-2-1-4-12(15)20(25)23-11-8-9-13-17(10-11)26-19-14(18(13)24)5-3-7-16(19)22/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGKGJPTKNDCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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